molecular formula C13H16O2 B8397883 6-methoxy-3,3-dimethyl-3,4-dihydro-1(2H)-naphthalenone

6-methoxy-3,3-dimethyl-3,4-dihydro-1(2H)-naphthalenone

Cat. No.: B8397883
M. Wt: 204.26 g/mol
InChI Key: MAWZPNZRPKDBQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-methoxy-3,3-dimethyl-3,4-dihydro-1(2H)-naphthalenone is a useful research compound. Its molecular formula is C13H16O2 and its molecular weight is 204.26 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

6-methoxy-3,3-dimethyl-2,4-dihydronaphthalen-1-one

InChI

InChI=1S/C13H16O2/c1-13(2)7-9-6-10(15-3)4-5-11(9)12(14)8-13/h4-6H,7-8H2,1-3H3

InChI Key

MAWZPNZRPKDBQI-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C=CC(=C2)OC)C(=O)C1)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

The title compound was synthesized by referring to J. Org. Chem., 1971, 36, 3260. To a suspension of magnesium (2.7 g) in diethyl ether (5 ml) was added a solution of 3-methoxybenzyl chloride (15 ml) in diethyl ether (90 ml) dropwise on an ice bath under a nitrogen atmosphere, the solution was stirred for 20 minutes at room temperature. To a resulting solution of 3-methoxybenzyl magnesium chloride in diethyl ether, which was cooled on an ice, was added dropwise solution of diethyl 2-isopropylidenemalonate (14.8 g) in diethyl ether (9 ml) thereto, then diethyl ether (30 ml) was added thereto followed by stirring overnight at room temperature. The solution was brought to pH 2 by adding 5N hydrochloric acid on an ice bath, extracted with ethyl acetate, then sequentially washed with water and brine, dried over anhydrous magnesium sulfate, and then the solvent was evaporated in vacuo. The residue was purified by silica gel column chromatography (hexane-ethyl acetate system) to provide 2-[2-(3-methoxyphenyl)-1,1-dimethylethyl]malonic acid diethyl ester (19.7 g). To a solution of the total amount of this compound in ethanol (200 ml) was added an aqueous solution of 5N sodium hydroxide (40 ml), and the solution was refluxed overnight. Water was added thereto followed by stirring, then ethanol was evaporated in vacuo, then the solution was washed with diethyl ether, and the resulting aqueous solution was brought to pH 1 with concentrated hydrochloric acid. The solution was extracted with ethyl acetate, then sequentially washed with water and brine, dried over anhydrous magnesium sulfate, and then the solvent was evaporated in vacuo. The residue was washed with a hexane-diethyl ether system, and the resulting 2-[2-(3-methoxyphenyl)-1,1-dimethylethyl]malonic acid (13.4 g) was heated for 30 minutes at 180° C. to provide 4-(3-methoxyphenyl)-3,3-dimethylbutyric acid (11.2 g). To a solution of the total amount of this compound in toluene (70 ml) was added thionyl chloride (15 ml), the solution was stirred for 1 hour at 100° C., then the solvent was evaporated in vacuo, and the resulting 4-(3-methoxyphenyl)-3,3-dimethylbutyryl chloride (12.5 g) was used according to an analogous synthetic method to Preparation Example 66 to provide the title compound (8.0 g).
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
2.7 g
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reactant
Reaction Step Two
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5 mL
Type
solvent
Reaction Step Two
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15 mL
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reactant
Reaction Step Three
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90 mL
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solvent
Reaction Step Three
Name
3-methoxybenzyl magnesium chloride
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0 (± 1) mol
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reactant
Reaction Step Four
[Compound]
Name
ice
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0 (± 1) mol
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reactant
Reaction Step Four
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0 (± 1) mol
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solvent
Reaction Step Four
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14.8 g
Type
reactant
Reaction Step Five
Quantity
9 mL
Type
solvent
Reaction Step Five
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0 (± 1) mol
Type
reactant
Reaction Step Six

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